6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a trifluoromethyl group at the 6-position.
Mechanism of Action
Target of Action
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine family . This compound has been identified as a strategic compound for optical applications . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting they may interact with biochemical pathways related to light absorption and emission.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and the surrounding chemical environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Molecular Mechanism
The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
The properties and stability found in other pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the use of 3-aminopyrazole and trifluoromethyl-substituted pyrimidine derivatives under specific reaction conditions . The reaction is often catalyzed by transition metals such as palladium, and the use of microwave-assisted techniques has been reported to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Often utilize reagents such as aryl or alkyl halides in the presence of a base and a palladium catalyst.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated or alkylated derivatives of this compound .
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group but shares the core structure.
Trifluoromethyl-substituted Pyrazoles: Similar in having the trifluoromethyl group but differ in the fused ring system.
Uniqueness: 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-6-1-2-12-13(6)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOWNLVQZBDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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